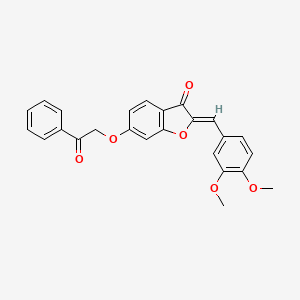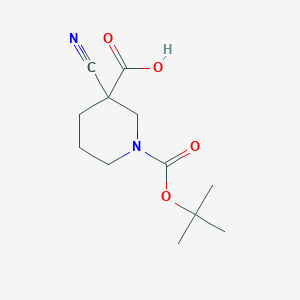
(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-oxo-2-phenylethoxy)benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzofuran derivatives, which include compounds similar to the one , typically involves catalytic methods utilizing palladium or Lewis acids. For instance, the palladium-catalyzed carbonylative synthesis from 2-hydroxybenzyl alcohols using formic acid as a CO source presents a method for obtaining benzofuran-2(3H)-ones in moderate to good yields (Li et al., 2017). Another approach includes Lewis acid-catalyzed synthesis from acrolein dimer and 1,3-dicarbonyl compounds, showcasing an effective route to 2,3-disubstituted benzofurans (Huang et al., 2019).
Molecular Structure Analysis
The structure of benzofuran derivatives has been extensively studied using spectroscopic and crystallographic techniques. X-ray structural characterization offers insights into the conformation and arrangement of such molecules, highlighting the planarity and relative orientation of functional groups (Yakalı et al., 2016). These studies are pivotal for understanding the electronic properties and reactivity of the compound.
Chemical Reactions and Properties
Benzofuran derivatives engage in various chemical reactions, including palladium-catalyzed dearomative arylation and oxidation reactions, which allow for the efficient preparation of a wide range of compounds. Such reactions provide alternative ideas for the structural modification of benzofuran ketones, enabling the exploration of their chemical properties (Zhu et al., 2023).
Applications De Recherche Scientifique
Oxidative Polymerization and Protecting Groups
- Oxidative Removable Carboxy Protecting Groups : The use of dimethoxybenzyl esters in oxidative conditions to generate corresponding carboxylic acids demonstrates the compound's role in synthetic chemistry, particularly in protecting group strategies (Kim & Misco, 1985).
- Electro-oxidative Polymerization : The study of p-dialkoxybenzenes, including dimethoxybenzene derivatives, in electro-oxidative polymerization highlights their potential in creating polymeric materials with specific electronic properties (Yamamoto et al., 1988).
Biological Evaluation and Antioxidant Activity
- Antimicrobial and Cytotoxic Activities : Compounds derived from dimethoxybenzylidene demonstrated significant antimicrobial and cytotoxic activities, emphasizing the importance of molecular configuration in biological activity (Ong et al., 1988).
- Antioxidant Activity : The synthesis of benzofuran derivatives via Strecker reaction and their subsequent evaluation for antioxidant activity illustrate the compound's potential in pharmacological applications (Ezzatzadeh & Hossaini, 2018).
Material Science and Sensing Applications
- Luminescent Sensors for Picric Acid Detection : Zn(II)-based metal-organic frameworks derived from dimethoxybenzylidene derivatives have been developed as luminescent sensors for the selective detection of picric acid, demonstrating their utility in environmental and security applications (Wang et al., 2019).
Nanostructured Materials
- Nano-Structured Ceria Recovery : The use of benzoxazine dimers, related to dimethoxybenzylidene structures, in the recovery of nano-structured ceria (CeO2) via thermal decomposition underscores the compound's relevance in nanotechnology and material science (Veranitisagul et al., 2011).
Propriétés
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-phenacyloxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-28-21-11-8-16(12-23(21)29-2)13-24-25(27)19-10-9-18(14-22(19)31-24)30-15-20(26)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3/b24-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHVIPGBUAVPOO-CFRMEGHHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-oxo-2-phenylethoxy)benzofuran-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-2-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497487.png)
![(2E)-2-(pyridin-4-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2497489.png)
![{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B2497491.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2497495.png)
![N-isopentyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2497496.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2497497.png)
![Ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2497500.png)



![N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2497504.png)
